2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate
Brand Name:
Vulcanchem
CAS No.:
857368-92-4
VCID:
VC1974043
InChI:
InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2
SMILES:
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O
Molecular Formula:
C14H12O3
Molecular Weight:
228.24 g/mol
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate
CAS No.: 857368-92-4
Cat. No.: VC1974043
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate - 857368-92-4](/images/structure/VC1974043.png)
Specification
CAS No. | 857368-92-4 |
---|---|
Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 2-oxo-2-(4-phenylphenyl)acetaldehyde;hydrate |
Standard InChI | InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2 |
Standard InChI Key | MFCWKYAMCCPYCX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator